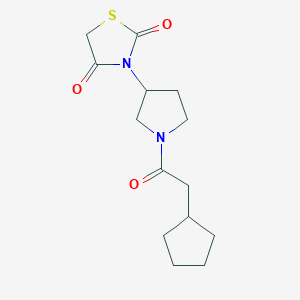

3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(2-cyclopentylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c17-12(7-10-3-1-2-4-10)15-6-5-11(8-15)16-13(18)9-20-14(16)19/h10-11H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFQDLFFBSYSCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCC(C2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of “3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is Protein Tyrosine Phosphatase-1B (PTP1B). PTP1B is an intracellular protein tyrosine phosphatase involved in cell signaling. In recent years, PTP1B has been identified as a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity.

Mode of Action

This compound interacts with its target, PTP1B, by inhibiting its activity. The inhibition of PTP1B can improve insulin resistance, which is beneficial for the treatment of type 2 diabetes.

Biochemical Pathways

The compound affects the insulin signaling pathway by inhibiting the activity of PTP1B. This inhibition can lead to improved insulin resistance, which is beneficial for the treatment of type 2 diabetes.

Pharmacokinetics

Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation.

Action Environment

It’s worth noting that the synthesis of thiazolidine derivatives, which this compound is a part of, has been improved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity.

Biological Activity

3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Thiazolidinediones are known to act primarily as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. Activation of PPARγ influences glucose metabolism and lipid storage, making these compounds significant in the management of metabolic disorders such as diabetes.

Key Mechanisms:

- PPARγ Activation : Enhances insulin sensitivity and regulates glucose homeostasis.

- Inhibition of Enzymes : Thiazolidinediones can inhibit various enzymes including aldose reductase and cyclooxygenase, contributing to their anti-inflammatory and antioxidant properties .

- Lipid Peroxidation Inhibition : The compound has shown potential in inhibiting lipid peroxidation, a process linked to cellular damage and various diseases .

Pharmacological Effects

The biological activities of this compound have been investigated in several studies:

Antidiabetic Activity

Research indicates that thiazolidinediones can significantly lower blood glucose levels and improve insulin sensitivity. For instance, compounds with similar structures have been shown to activate PPARγ effectively, leading to enhanced glucose uptake in adipose tissue .

Antitumor Activity

Studies have highlighted the potential anticancer properties of thiazolidinedione derivatives. For example, certain thiazolidinones exhibited cytotoxic effects against glioblastoma cells, demonstrating their ability to reduce cell viability in cancerous tissues .

Antimicrobial Properties

The compound may also possess antimicrobial activity. Thiazolidinedione derivatives have been reported to exhibit inhibitory effects against various bacterial strains, indicating their potential as antimicrobial agents .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS: 1798513-39-9)

- Structure: Differs by a 3-(2-fluorophenyl)propanoyl group instead of 2-cyclopentylacetyl.

- Properties: Molecular weight: 336.4 g/mol (vs. cyclopentyl derivative’s ~337 g/mol, estimated). Safety: Requires precautions for handling (e.g., avoiding heat and ignition sources) .

(E)-3-(1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS: 1799265-31-8)

- Structure : Features a piperidine ring (vs. pyrrolidine) and a furan-acryloyl substituent.

- Properties :

Benzylidene-Substituted TZDs (e.g., TM17, 30f–30i)

- Examples: TM17: 5-(5-Bromo-2-methoxy-benzylidene)-3-(2-nitro-benzyl)-thiazolidine-2,4-dione. 30f: (Z)-3-(2-Aminoethyl)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione.

- Key Differences :

- Benzylidene substituents enable conjugation with the TZD ring, altering electronic properties and bioactivity. For instance:

- TM17 reduces pro-inflammatory cytokines (IL-6, IL-17A) in rheumatoid arthritis models .

- 30f–30i derivatives with aminoethyl chains show variable lipid peroxidation inhibition (23–84.2%), influenced by substituents like methoxy or halogen groups .

Table 1: Bioactivity and Structural Features of Selected TZD Derivatives

Q & A

Basic Question: What are the common synthetic routes for preparing thiazolidine-2,4-dione derivatives, and how can they be adapted for this compound?

Methodological Answer:

Thiazolidine-2,4-dione derivatives are typically synthesized via Knoevenagel condensation between thiazolidine-2,4-dione and substituted aldehydes/ketones under basic or acidic conditions . For 3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione , the pyrrolidine substituent likely requires pre-functionalization. A plausible route involves:

Pyrrolidine modification : Introduce the 2-cyclopentylacetyl group to pyrrolidin-3-amine via acylation .

Core assembly : Condense the modified pyrrolidine with thiazolidine-2,4-dione using coupling reagents (e.g., DCC/DMAP) or base-mediated alkylation .

Key validation : Monitor reaction progress via TLC and confirm structure using H/C NMR and HRMS .

Basic Question: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopic analysis :

- H NMR : Verify the presence of characteristic signals (e.g., thiazolidine-dione carbonyls at ~170 ppm in C NMR, cyclopentyl protons at 1.5–2.0 ppm in H NMR) .

- HRMS : Confirm molecular ion peaks matching the exact mass of the compound .

- Purity assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to ensure ≥95% purity .

Basic Question: What in vitro assays are suitable for initial pharmacological screening of this compound?

Methodological Answer:

- Antidiabetic activity :

- PPAR-γ transactivation assay : Measure agonism using a luciferase reporter system in HEK293 cells .

- Glucose uptake assay : Evaluate insulin sensitization in 3T3-L1 adipocytes .

- Antimicrobial screening : Use broth microdilution to determine MIC against Gram-positive/negative bacteria .

Advanced Question: How can synthetic yields be optimized for the pyrrolidine-thiazolidinedione coupling step?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require strict anhydrous conditions .

- Catalyst screening : Test bases (e.g., NaH, KCO) or coupling agents (e.g., EDCI, HOBt) to improve efficiency .

- Temperature control : Elevated temperatures (60–80°C) may accelerate coupling but risk side reactions .

Case study : Analogous compounds achieved 65–97% yields via optimized alkylation in DMF .

Advanced Question: How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?

Methodological Answer:

- Core modifications :

- Biological data integration : Compare IC values in PPAR-γ assays with structural analogs (e.g., OSU-CG12, a trifluoromethyl-substituted derivative showed enhanced Sp1 degradation ).

Advanced Question: How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. 3T3-L1) and protocols (e.g., glucose concentration in uptake assays) .

- Orthogonal validation : Confirm antidiabetic activity using both in vitro (PPAR-γ transactivation) and in vivo (HFD-STZ diabetic models) approaches .

- Purity reassessment : Reanalyze discrepant batches via HPLC to rule out impurities .

Advanced Question: What computational strategies support molecular target identification?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with PPAR-γ (PDB ID: 2PRG) or TrkA kinase .

- MD simulations : Assess binding stability over 100 ns trajectories in GROMACS .

- Pharmacophore mapping : Align with known activators (e.g., rosiglitazone) to identify critical hydrogen-bonding motifs .

Table 1: Key Physicochemical and Biological Data for Analogous Compounds

| Compound ID | Yield (%) | PPAR-γ EC (nM) | Antimicrobial MIC (µg/mL) | Reference |

|---|---|---|---|---|

| LPSF SF29 | 65 | 120 | 16 (S. aureus) | |

| OSU-CG12 | 58 | 85 | N/A | |

| 7m (Indole derivative) | 65 | N/A | 8 (E. coli) |

Advanced Question: What strategies mitigate toxicity risks during preclinical development?

Methodological Answer:

- In vitro toxicity screening : Use HepG2 cells for hepatotoxicity assessment (LD via MTT assay) .

- Metabolic stability : Evaluate microsomal half-life (human/rat liver microsomes) to predict pharmacokinetics .

- Structural detoxification : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.